Prostaglandin F1alpha Alcohol

Description

Historical Discoveries and Foundational Research in Eicosanoid Biology

The journey into the world of eicosanoids began in the 1930s. nih.gov Gynecologist Raphael Kurzrok and pharmacologist Charles Leib first characterized prostaglandin (B15479496) as a component of semen in 1930. wikipedia.org Around the same time, from 1929 to 1932, George and Mildred Burr's research on fat-restricted diets in animals led to the discovery of essential fatty acids. wikipedia.org In 1935, Swedish physiologist Ulf von Euler identified prostaglandin and gave it its name, believing it originated from the prostate gland. wikipedia.orglibretexts.org It was later discovered that seminal vesicles are the source of prostaglandins (B1171923) in semen. wikipedia.org

A significant leap in understanding came in 1964 when Sune Bergström and Bengt Samuelsson demonstrated that the "classical" eicosanoids are derived from arachidonic acid. wikipedia.org This connected the earlier discoveries about prostaglandins and essential fatty acids. wikipedia.org The 1970s brought further crucial discoveries, including the identification of other eicosanoids like thromboxane (B8750289) A2 and prostacyclin. nih.gov In 1971, John Vane showed that aspirin (B1665792) and similar drugs inhibit prostaglandin synthesis. wikipedia.org The collective contributions of von Euler, Bergström, Samuelsson, and Vane were recognized with Nobel Prizes in Medicine in 1970 and 1982. wikipedia.org E. J. Corey's total synthesis of prostaglandin F2α and prostaglandin E2 in 1969 earned him the Nobel Prize in Chemistry in 1990. wikipedia.org

Overview of Prostaglandin Classification and Biosynthetic Origins

Eicosanoids are classified into several subfamilies, including prostaglandins (PGs), thromboxanes (TXs), leukotrienes (LTs), and lipoxins (LXs). numberanalytics.com Prostaglandins and thromboxanes are synthesized via the cyclooxygenase (COX) pathway, while leukotrienes are produced through the lipoxygenase (LOX) pathway. numberanalytics.com

Prostaglandins all share a 20-carbon skeleton that includes a five-membered ring. wikipedia.org They are broadly classified based on the structure of this cyclopentane (B165970) ring, denoted by a letter (e.g., A, B, C, D, E, F, G, H). A numerical subscript indicates the number of double bonds in the hydrocarbon side chains, which also reflects the fatty acid from which they are derived.

Series 1 prostaglandins (e.g., PGE1) have one double bond and originate from dihomo-γ-linolenic acid (DGLA). wikipedia.org

Series 2 prostaglandins (e.g., PGE2) have two double bonds and are derived from arachidonic acid.

Series 3 prostaglandins (e.g., PGE3) have three double bonds and come from eicosapentaenoic acid (EPA).

The biosynthesis of prostaglandins starts with the release of a 20-carbon fatty acid, like arachidonic acid, from the cell membrane by the enzyme phospholipase A2. wikipedia.org This fatty acid then enters the cyclooxygenase pathway, where the enzymes COX-1 and COX-2 catalyze its conversion into prostaglandin H2 (PGH2). bionity.com PGH2 is an unstable intermediate that is then converted by various terminal prostaglandin synthases into the different types of prostaglandins. bionity.com For instance, prostaglandin E synthase converts PGH2 to PGE2. bionity.com

Positioning of Prostaglandin F1α Alcohol within the Prostaglandin F Family and Related Analogs

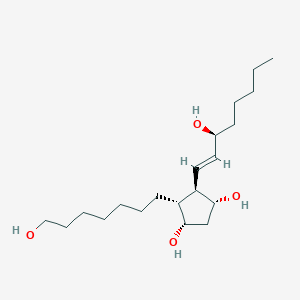

Prostaglandin F1α Alcohol (PGF1α Alcohol) is a synthetic analog of Prostaglandin F1α (PGF1α). biomol.comscbt.com In this analog, the C-1 carboxyl group of PGF1α is replaced by a primary alcohol. biomol.comcaymanchem.com PGF1α itself is a metabolite derived from the cyclooxygenase (COX) pathway acting on dihomo-γ-linolenic acid (DGLA). chemicalbook.com

While there is no published research on the specific biological activity of PGF1α Alcohol, its structure places it within the PGF series. biomol.comcaymanchem.com The "F" in the name indicates the specific structure of the cyclopentane ring, and the "1" signifies that it belongs to the 1-series of prostaglandins, having one double bond. auburn.edu The "α" refers to the stereochemistry of the hydroxyl group at C-9 on the cyclopentane ring.

The Prostaglandin F family includes naturally occurring compounds like PGF2α, which is known to stimulate uterine contractions and is used medically to induce labor. wikipedia.org The family also includes a variety of synthetic analogs developed for therapeutic purposes. drugbank.com These analogs often have modified structures to enhance their stability, selectivity for specific prostaglandin receptors, or to alter their biological activity. medchemexpress.com

Examples of other synthetic prostaglandin F analogs include:

Latanoprost (B1674536) : Used to treat glaucoma. wikipedia.org

Bimatoprost : A prostaglandin analog used for hypotrichosis of the eyelashes and glaucoma. drugbank.com

Travoprost : Another analog used to manage elevated intraocular pressure. wikipedia.orgdrugbank.com

Carboprost : A synthetic prostaglandin analog of PGF2α used to control postpartum hemorrhage. wikipedia.orgdrugbank.com

Although the specific functions of Prostaglandin F1α Alcohol are not yet detailed in scientific literature, the activity of a corresponding analog, Prostaglandin E1 alcohol, suggests potential for receptor-specific interactions. The PGE1 analog is a relatively selective ligand for the EP3 and EP4 receptors. biomol.comcaymanchem.com This implies that PGF1α Alcohol might also exhibit selective binding to prostaglandin receptors, a characteristic that warrants further investigation.

Table of Chemical Properties for Prostaglandin F1α Alcohol

| Property | Value |

|---|---|

| CAS Number | 13487-47-3 caymanchem.com |

| Molecular Formula | C20H38O4 caymanchem.com |

| Molecular Weight | 342.5 g/mol caymanchem.com |

| Appearance | Crystalline solid biomol.com |

| Purity | >99% biomol.com |

Table of Compound Names Mentioned

| Compound Name |

|---|

| Prostaglandin F1α Alcohol |

| Prostaglandin F1α |

| Prostaglandin F2α |

| Prostaglandin E1 |

| Prostaglandin E2 |

| Prostaglandin H2 |

| Arachidonic acid |

| Dihomo-γ-linolenic acid |

| Eicosapentaenoic acid |

| Thromboxane A2 |

| Prostacyclin |

| Latanoprost |

| Bimatoprost |

| Travoprost |

| Carboprost |

| Leukotrienes |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXLDAYOXMEITH-YYFRNVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Prostaglandin F1α and Its Metabolites

Precursor Utilization in Prostaglandin (B15479496) Biosynthesis

The synthesis of prostaglandins (B1171923) begins with the release of polyunsaturated C20 fatty acids from the cell's membrane phospholipids, a process primarily mediated by the enzyme phospholipase A2. altmeyers.org The specific type of prostaglandin synthesized depends on the precursor fatty acid utilized.

Dihomo-gamma-linolenic Acid (DGLA) Metabolism: Prostaglandin F1α is the putative metabolite of dihomo-γ-linolenic acid (DGLA; 20:3n-6) through the cyclooxygenase (COX) pathway. caymanchem.comchemicalbook.com This pathway leads to the formation of series-1 prostaglandins.

Arachidonic Acid (AA) Metabolism: Arachidonic acid (AA; 20:4n-6) is a more common precursor for prostaglandin synthesis, leading to the production of series-2 prostaglandins (like PGF2α) and prostacyclin (PGI2). wikipedia.orgwiley.commdpi.com The metabolism of AA via the COX pathway is a central route for the generation of various prostanoids, including those that are later metabolized into compounds structurally related to the PGF1α family. researchgate.net

Enzymatic Pathways Leading to Prostaglandin F1α Formation

Once the precursor fatty acid like DGLA is released, it is metabolized by a cascade of enzymes to produce PGF1α.

The key steps are:

Cyclooxygenase (COX) Action: The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of the fatty acid precursor into an unstable intermediate, Prostaglandin G (PGG). For DGLA, this would be PGG1. The same enzyme then reduces the hydroperoxyl group of PGG1 to a hydroxyl group, forming Prostaglandin H1 (PGH1). wiley.com

Prostaglandin F Synthase (PGFS) Action: The endoperoxide PGH1 serves as a substrate for various terminal prostaglandin synthases. Prostaglandin F synthase (PGFS) specifically catalyzes the reduction of PGH1 to form Prostaglandin F1α. mdpi.comresearchgate.net It has been shown that PGF1α is not formed via PGE1, indicating independent synthetic reactions from the PGH1 intermediate. researchgate.net

Table 1: Key Enzymes in PGF1α Biosynthesis

| Enzyme | Precursor | Product | Function |

| Phospholipase A2 | Membrane Phospholipids | Dihomo-gamma-linolenic Acid (DGLA) | Releases precursor fatty acid from the cell membrane. altmeyers.org |

| Cyclooxygenase (COX) | Dihomo-gamma-linolenic Acid (DGLA) | Prostaglandin H1 (PGH1) | Catalyzes the formation of the endoperoxide intermediate. caymanchem.comchemicalbook.com |

| Prostaglandin F Synthase (PGFS) | Prostaglandin H1 (PGH1) | Prostaglandin F1α (PGF1α) | Catalyzes the final conversion to PGF1α. mdpi.comresearchgate.net |

Major Metabolic Transformations of Prostaglandin F1α

PGF1α and related prostanoids undergo significant metabolic transformations that alter their biological activity and facilitate their excretion.

6-keto-PGF1α is a prominent and stable compound often measured in biological samples; however, it is not a direct metabolite of PGF1α. Instead, it is the stable, inactive hydrolysis product of Prostacyclin (PGI2). researchgate.netcaymanchem.com

The pathway is as follows:

Arachidonic acid is converted to PGH2 by COX enzymes.

Prostacyclin synthase (PGIS) then converts PGH2 into the highly unstable PGI2. wiley.comcaymanchem.com

PGI2 is rapidly hydrated non-enzymatically in circulation (half-life of 2-3 minutes) to form 6-keto-PGF1α. caymanchem.comcaymanchem.com

Because of its stability, 6-keto-PGF1α serves as a reliable marker for the in vivo biosynthesis of PGI2. caymanchem.comnih.gov

Following its formation, 6-keto-PGF1α is further metabolized. The major urinary metabolite of both PGI2 and 6-keto-PGF1α in humans is 2,3-dinor-6-keto-PGF1α. researchgate.netcaymanchem.com This compound is formed through the process of β-oxidation, which shortens the carboxylic acid side chain by two carbon atoms ("dinor"). caymanchem.com The measurement of urinary 2,3-dinor-6-keto-PGF1α is considered a key indicator of systemic prostacyclin production. caymanchem.comnih.govnih.govhmdb.ca Studies have shown that after administration of labeled PGI2 or 6-keto-PGF1α, this dinor metabolite accounts for over 20% of the recovered radioactivity in urine. caymanchem.com

A direct metabolic pathway for PGF1α involves the modification of its 13,14-double bond. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) first oxidizes the 15-hydroxyl group, which is then followed by the reduction of the double bond. However, a potential metabolite is 13,14-dihydro Prostaglandin F1α, where the double bond is reduced without prior oxidation at the C-15 position. caymanchem.comscbt.comlabchem.com.my This compound, formally named 9α,11α,15S-trihydroxy-prostan-1-oic acid, has been identified as a potential metabolite, though its biological activity has not been extensively reported. caymanchem.comnetascientific.com

Several other metabolites of PGF1α have been identified, resulting from various enzymatic modifications.

15-keto PGF1α: This is the initial metabolite formed from PGF1α via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.comtargetmol.comlabchem.com.myclinisciences.com The oxidation of the hydroxyl group at the C-15 position to a ketone markedly reduces the biological activity and receptor binding affinity in mammals. caymanchem.comtargetmol.com

19(R)-Hydroxy PGF1α: This metabolite is formed by the action of an ω-1 hydroxylase on PGF1α. caymanchem.commedchemexpress.combertin-bioreagent.com It has been identified in the semen of humans and certain marsupials, though its specific biological functions are not well-defined. caymanchem.com

3-Methoxy PGF1α: This is an analog of PGF1α characterized by a methoxy (B1213986) group at the 3-position of the upper side chain. medchemexpress.comcaymanchem.comscbt.com While its pharmacology is not fully described, it is recognized as a prostanoid and an analog of PGF1α. caymanchem.comnih.gov

Table 2: Summary of PGF1α and Related Metabolites

| Compound | Precursor(s) | Key Enzyme(s) | Significance |

| Prostaglandin F1α (PGF1α) | Dihomo-gamma-linolenic acid (DGLA), PGH1 | COX, PGFS | A primary prostaglandin of the 1-series. caymanchem.comresearchgate.net |

| 6-keto-PGF1α | Prostacyclin (PGI2) | Non-enzymatic hydrolysis | Stable, inactive marker of PGI2 production. researchgate.netcaymanchem.com |

| 2,3-dinor-6-keto-PGF1α | 6-keto-PGF1α | β-oxidation enzymes | Major urinary metabolite of PGI2, used to measure systemic production. researchgate.netcaymanchem.com |

| 13,14-dihydro-PGF1α | PGF1α | Reductase | Potential metabolite with reduced C13-C14 double bond. caymanchem.comscbt.com |

| 15-keto-PGF1α | PGF1α | 15-PGDH | Initial, largely inactive metabolite of PGF1α. caymanchem.comtargetmol.com |

| 19(R)-Hydroxy PGF1α | PGF1α | ω-1 hydroxylase | Metabolite identified in specific biological fluids like semen. caymanchem.commedchemexpress.com |

| 3-Methoxy PGF1α | PGF1α (as an analog) | Not specified | An analog of PGF1α with a methoxy group modification. caymanchem.comscbt.com |

Receptor Interactions and Signal Transduction Mechanisms of Prostaglandin F1α and Its Analogs

Intracellular Signaling Cascades Mediated by Prostaglandin (B15479496) F1α Pathway Activation

Activation of the FP receptor by its ligands, such as PGF1α and PGF2α, initiates a cascade of intracellular signaling events primarily through its coupling to G-proteins of the Gq/11 class. wikipedia.orgebi.ac.ukoup.com This interaction is insensitive to pertussis toxin, which is characteristic of Gq-coupled pathways. ebi.ac.uk The binding of the agonist to the receptor triggers the dissociation of the heterotrimeric G-protein into its Gαq and Gβγ subunits. researchgate.net

The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). patsnap.comoup.comnih.gov PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) and leading to a rapid increase in intracellular Ca²⁺ concentration. wikipedia.orgoup.com This calcium mobilization is a central event in the FP receptor's mechanism of action. wikipedia.org Simultaneously, DAG and the increased Ca²⁺ levels work together to activate isoforms of Protein Kinase C (PKC). labclinics.com

Beyond the canonical Gq-PLC-Ca²⁺ pathway, FP receptor activation can also engage other signaling networks. In some cellular contexts, the receptor can couple to G12/G13 proteins to activate the Rho family of small GTPases. wikipedia.orgoup.com Furthermore, evidence suggests crosstalk with mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, often mediated through PKC or transactivation of the epidermal growth factor receptor (EGFR). wikipedia.orgnih.govoup.com

| Initiating Step | Key Effector Protein | Second Messenger(s) Produced | Major Downstream Event(s) |

|---|---|---|---|

| PGF1α binds to FP Receptor | Gq/11 G-protein ebi.ac.ukoup.com | Gαq and Gβγ subunits researchgate.net | Activation of Phospholipase C (PLC) |

| Gαq activates PLC | Phospholipase C (PLC) patsnap.comnih.gov | Inositol Trisphosphate (IP3) & Diacylglycerol (DAG) patsnap.com | Mobilization of intracellular Ca²⁺; Activation of Protein Kinase C (PKC) |

| IP3 binds to ER receptors | IP3 Receptor | Calcium ions (Ca²⁺) oup.com | Contraction of smooth muscle; Modulation of enzyme activity |

| DAG and Ca²⁺ activate PKC | Protein Kinase C (PKC) labclinics.com | Phosphorylated proteins | Regulation of gene expression; Cross-talk with MAPK pathways labclinics.comnih.gov |

| FP Receptor Activation | G12/G13 G-protein wikipedia.org | Active Rho GTPases oup.com | Cytoskeletal rearrangement; Regulation of cell growth |

Functional Implications of Receptor Subtype Specificity in Prostaglandin F1α Analog Research

The functional outcomes of prostaglandin action are dictated by which receptor subtype they activate. The specificity of PGF1α and its analogs for the FP receptor is crucial for their distinct physiological roles. The FP receptor is classified as a "contractile" type prostanoid receptor because its activation typically leads to the contraction of smooth muscle tissues. wikipedia.orgebi.ac.uk This underpins its role in physiological processes such as uterine contraction during labor and the demise of the corpus luteum (luteolysis) in the reproductive cycle. oup.comresearchgate.net

In the field of analog research, this receptor specificity is a key focus for therapeutic development. By designing synthetic analogs that selectively bind to and activate the FP receptor, researchers can elicit desired therapeutic effects while minimizing side effects that would arise from activating other prostanoid receptors. A prominent example is in ophthalmology, where PGF2α analogs like latanoprost (B1674536) are used to treat glaucoma. wikipedia.org These drugs are potent agonists for the FP receptors located in the eye's ciliary muscle and trabecular meshwork. wikipedia.org Their activation increases the outflow of aqueous humor, which in turn reduces intraocular pressure. wikipedia.org The high selectivity of these analogs for the FP receptor ensures a localized and targeted effect, avoiding the widespread systemic effects that a non-selective prostanoid might cause. Therefore, understanding the precise interactions between a ligand and its receptor subtype is fundamental for the rational design of new drugs that can precisely modulate specific biological pathways. nih.gov

Physiological and Pathophysiological Roles of the Prostaglandin F1α Family in Biological Systems

Vascular Endothelial Cell Homeostasis and Angiogenesis

The vascular endothelium is a critical regulator of blood vessel tone and structure. Prostanoids, including those related to PGF1α, are key players in maintaining vascular homeostasis.

Vascular Homeostasis: Prostacyclin (PGI2), which degrades to 6-keto-prostaglandin F1α, is a potent vasodilator and inhibitor of platelet aggregation. nih.gov Its production by endothelial cells is crucial for maintaining blood fluidity and preventing thrombosis. Studies have shown that serum from diabetic patients stimulates lower production of prostacyclin from cultured human endothelial cells, suggesting a potential link between altered PGF1α family metabolism and the vascular complications of diabetes. nih.gov The balance between vasodilator prostanoids like PGI2 and vasoconstrictors is essential for blood pressure regulation. jci.org

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis, is a critical link between vascular homeostasis, inflammation, and angiogenesis. nih.gov The production of prostaglandins (B1171923), including the precursors to the PGF1α family, is implicated in both physiological and pathological angiogenesis. For instance, Peroxisome proliferator-activated receptor β/δ (PPARβ/δ), which is involved in angiogenesis, can be activated by 6-keto-prostaglandin F1α. researchgate.net

Table 1: Role of Prostaglandin F1α Family in Vascular Biology

| Biological Process | Key Compound | Primary Effect | Associated Factors |

|---|---|---|---|

| Vasodilation | Prostacyclin (PGI2) (metabolizes to 6-keto-PGF1α) | Relaxes blood vessels, lowers blood pressure | Endothelial Nitric Oxide Synthase (eNOS) |

| Platelet Aggregation | Prostacyclin (PGI2) | Inhibits platelet clumping | - |

| Angiogenesis | COX-2 derived prostanoids | Promotes new blood vessel formation | PPARβ/δ, ANGPTL4 |

Gastrointestinal Mucosal Defense and Regulation

The gastric mucosa is constantly exposed to damaging factors, and prostaglandins play a vital role in its protection and repair. nih.gov

Mucosal Protection: Prostaglandins, including those of the E and I series (with PGI2 breaking down to 6-keto-PGF1α), are fundamental to the defense of the gastrointestinal mucosa. researchtrends.netphysiology.org They achieve this by:

Stimulating the secretion of mucus and bicarbonate, which form a protective barrier. researchtrends.netphysiology.org

Increasing mucosal blood flow, which helps to remove toxins and deliver nutrients for repair. physiology.org

Promoting epithelial cell renewal and restitution, the rapid migration of cells to cover damaged areas. researchtrends.netphysiology.org

The constitutive expression of COX-1 is responsible for producing the prostaglandins necessary for these baseline protective functions. researchtrends.net

Regulation of Gastric Function: Beyond defense, prostaglandins modulate various gastric functions. They can inhibit gastric acid secretion and stimulate intestinal fluid secretion. researchtrends.net Studies in rats have shown that while an ulcer-promoting dose of intravenous nicotine (B1678760) did not significantly inhibit the generation of prostaglandin E2 or 6-keto-prostaglandin F1α, it did impair the hyperemic response to injury, suggesting a complex interaction between different protective mechanisms. physiology.org

Table 2: Gastroprotective Functions of the Prostaglandin F1α Family

| Protective Mechanism | Mediating Prostaglandins | Cellular Action |

|---|---|---|

| Mucus & Bicarbonate Secretion | PGE2, PGI2 | Forms a pH gradient protecting the epithelium. |

| Mucosal Blood Flow | PGI2 | Enhances delivery of oxygen and nutrients. |

| Epithelial Cell Renewal | PGE2 | Facilitates repair of the mucosal lining. |

| Inhibition of Acid Secretion | PGE2 | Reduces the primary aggressive factor. |

Modulation of Inflammatory Processes and Immune Responses

Prostanoids are potent modulators of inflammation and immunity, often exhibiting dual pro- and anti-inflammatory roles. jci.orgnih.gov

Inflammatory Response: Prostaglandins are key mediators in the generation of the inflammatory response, and their levels significantly increase in inflamed tissues. nih.gov They contribute to the classic signs of inflammation, such as redness and swelling, by increasing blood flow and vascular permeability. The induction of COX-2 during inflammation leads to a surge in the production of various prostaglandins. nih.gov

Immune Modulation: The effects of prostaglandins on the immune system are complex and depend on the specific prostaglandin, its concentration, and the context of the immune response. jci.orgnih.gov They can influence the function of virtually all immune cells, including T lymphocytes, macrophages, and mast cells. jci.org For example, prostaglandins can modulate T-cell development and maturation. jci.org Some prostaglandins have immunosuppressive effects, which can be beneficial in controlling excessive inflammation but may also be exploited by pathogens. binasss.sa.cr Prostaglandins are also integral in controlling Type 2 inflammation, which is associated with allergic diseases and parasitic infections. wiley.com

Hepatic Function and Role in Liver Injury Pathogenesis

Prostaglandins are involved in both the normal physiology of the liver and its response to injury.

Hepatic Homeostasis: In the healthy liver, prostaglandins contribute to the regulation of blood flow and various metabolic processes. nih.gov

Liver Injury and Repair: In the context of liver injury, such as that caused by toxins or ischemia, the role of prostaglandins becomes more pronounced. They have demonstrated cytoprotective effects on hepatocytes in various models of liver injury. nih.gov For instance, in a study on patients undergoing hepatic resection, a significant increase in thromboxane (B8750289) B2 (a stable metabolite of the vasoconstrictor thromboxane A2) was observed, suggesting its role in liver damage during the procedure. nih.gov Conversely, the administration of PGE1 was associated with lower levels of lipoperoxide, an indicator of oxidative stress. nih.gov Prostaglandins are also implicated in liver regeneration and can modulate the immune responses that occur following liver transplantation. nih.gov Recent research has also highlighted the complex and sometimes controversial role of PGE2 in the progression of chronic liver diseases, including liver fibrosis. sinh.ac.cn

Table 3: Prostaglandin F1α Family in Hepatic Pathophysiology

| Condition | Key Prostanoid(s) | Observed Effect | Reference |

|---|---|---|---|

| Hepatic Resection | Thromboxane A2 (TXA2) | Increased during surgery, implicated in liver damage. | nih.gov |

| Hepatic Resection | Prostaglandin E1 (PGE1) | Administration led to reduced postoperative lipoperoxide levels. | nih.gov |

| Toxic Liver Injury | Prostaglandins | Exhibit cytoprotective effects on hepatocytes. | nih.gov |

| Chronic Liver Disease | Prostaglandin E2 (PGE2) | Plays a complex role in liver fibrosis. | sinh.ac.cn |

Bone Homeostasis and Osteoporosis Pathogenesis

Bone is a dynamic tissue that is constantly being remodeled through the balanced actions of bone-resorbing osteoclasts and bone-forming osteoblasts. Prostaglandins are potent regulators of this process. nih.gov

Regulation of Bone Remodeling: Prostaglandins can stimulate both bone formation and resorption. nih.gov This dual action is likely mediated by different prostaglandin receptors expressed on bone cells. The production of prostaglandins in bone is largely driven by the induction of COX-2 in response to hormonal and local signals. nih.gov Systemic regulators of bone remodeling, alongside hormones like parathyroid hormone and vitamin D3, include prostaglandins. mdpi.com

Pathogenesis of Osteoporosis: Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fractures. mdpi.commdpi.com An imbalance in bone remodeling, with excessive resorption relative to formation, is the underlying cause. osteoporosis.foundation Chronic inflammation is a recognized contributor to the pathogenesis of osteoporosis, and prostaglandins, as key inflammatory mediators, are implicated in this process. mdpi.com The RANK/RANKL/OPG signaling pathway is central to the regulation of osteoclast formation and activity, and this system is influenced by various factors, including immune cells and inflammatory mediators like prostaglandins. mdpi.com

Neurobiological Influence and Neuroinflammatory Pathways

Inflammation within the central nervous system (neuroinflammation) is increasingly recognized as a key factor in the pathophysiology of various neurological and neurodegenerative diseases. nih.govnih.gov

Neuroinflammation: Prostaglandins play a significant role in mediating neuroinflammatory processes. nih.govmdpi.com In response to stimuli like injury or infection, brain cells such as microglia and astrocytes become activated and produce large quantities of prostaglandins. frontiersin.org These lipid mediators can then influence neuronal function and contribute to the progression of neurodegenerative conditions. mdpi.comfrontiersin.org For example, COX-2 and its downstream prostaglandin signaling pathways are major contributors to modulating neuroinflammatory responses. mdpi.com

Nociception and Synaptic Plasticity: Prostaglandins are also involved in modulating nociceptive (pain) pathways. researchgate.net They can directly excite pain-sensing neurons and enhance the effects of other pain mediators. researchgate.net Furthermore, prostaglandins like PGE2 and PGD2 play roles in modulating synaptic plasticity, which is fundamental to learning and memory. mdpi.com

Renal Physiology and Excretory Patterns of Metabolites

Prostaglandins are crucial for the regulation of kidney function, including renal hemodynamics, and water and salt balance. oncotarget.com

Renal Hemodynamics and Function: Under normal physiological conditions, prostaglandins contribute to maintaining glomerular filtration and modulating the excretion of sodium and water. oncotarget.com For example, studies in healthy women have examined the urinary excretion of 6-keto-PGF1α (the stable metabolite of PGI2) and thromboxane B2 to assess the role of prostanoids in response to changes in fluid volume. nih.gov

Metabolite Excretion: The kidneys are a primary route for the excretion of prostaglandin metabolites. Therefore, measuring the urinary levels of these metabolites can provide insights into the systemic and renal synthesis of prostaglandins. jci.org The major urinary metabolite of both PGI2 and 6-keto-prostaglandin F1α in humans has been identified as dinor-6-keto-prostaglandin F1α. researchgate.net This metabolic pathway underscores the role of the kidney in clearing these potent biological mediators from the circulation.

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “Prostaglandin F1alpha Alcohol.”

The search for specific physiological and pathophysiological roles of "this compound" in the reproductive, cardiovascular, and pancreatic systems did not yield sufficient detailed research findings. The existing literature predominantly discusses:

The parent compound, Prostaglandin F1α (PGF1α) .

The effects of ethanol (B145695) (beverage alcohol) on the metabolism of various prostaglandins. ahajournals.orgnih.govnih.govnih.govmdpi.com

Metabolites such as 6-keto-prostaglandin F1α , which is primarily used as a stable marker for prostacyclin (PGI2) levels. nih.govnih.govnih.govnih.govresearchgate.net

"this compound" is mentioned in chemical catalogs as an analog of PGF1α, but detailed studies outlining its specific functions within the requested biological systems are not available in the provided search results.

Therefore, creating an article that strictly adheres to the provided outline and focuses exclusively on "this compound" cannot be accomplished without speculating or incorrectly attributing findings from other related but distinct molecules. This would violate the core requirements of accuracy and adherence to the specified compound.

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Organotypic Culture Models for Prostaglandin (B15479496) F1α Research

The study of Prostaglandin F1α (PGF1α) and its roles in various physiological and pathological processes has been significantly advanced by the use of in vitro models. These models, ranging from simple cell cultures to more complex organotypic cultures, allow for controlled investigations into the molecular mechanisms of PGF1α action.

Cellular Models: Primary cell cultures and established cell lines are fundamental tools in PGF1α research. For instance, human vocal fold fibroblasts (HVFF) have been used to study the effects of prostaglandins (B1171923) on tissue fibrosis. In these models, collagen secretion can be assayed in response to various stimuli, including transforming growth factor-β1 (TGF-β1) and different prostaglandins. nih.gov Such systems allow for the dose-dependent effects of PGF1α and related compounds to be quantified. nih.gov Furthermore, cell culture supernatants can be collected and analyzed for the presence of prostaglandins and their metabolites using techniques like ELISA, providing insights into the cellular production of these lipid mediators. assaygenie.comantibodies-online.comkrishgen.com Cell lysates can also be prepared to study intracellular signaling pathways and enzyme activities. assaygenie.com

Organotypic Culture Models: Organotypic cultures represent a more complex in vitro system, where tissues are grown in a three-dimensional environment that better mimics their in vivo architecture and function. These models are increasingly used in prostaglandin research. For example, a novel organotypic model of the vocal folds has been developed to investigate the biological phenomena in this tissue, including the secretion of prostaglandins in response to inflammatory stimuli like interleukin-1β (IL-1β). nih.gov Similarly, brainstem organotypic slice cultures have been instrumental in studying the role of prostaglandins, such as PGE2, in regulating respiratory neural networks. elifesciences.org These cultures can be maintained for several weeks, allowing for long-term studies of neural network activity and the effects of various factors, including carbon dioxide, on prostaglandin release. elifesciences.org

Three-dimensional organotypic models of the oral mucosa have also been developed to study a wide range of phenomena, including the effects of various compounds on tissue health. researchgate.net These models, which can be constructed from primary corneal epithelial cells, allow for the investigation of cell-cell and cell-extracellular matrix interactions in a more physiologically relevant context. arvojournals.org Such models are valuable for studying the effects of prostaglandins on tissue irritation, inflammation, and drug delivery. researchgate.net

The table below summarizes some of the in vitro models used in prostaglandin research and their applications.

| Model Type | Example | Application in Prostaglandin Research |

| Cellular Culture | Human Vocal Fold Fibroblasts (HVFF) | Studying the antifibrotic effects of PGE2 and its interaction with TGF-β1. nih.gov |

| Pig Aortic Endothelium | Investigating the production of 6-oxoprostaglandin F1α and prostaglandin E2. cardiff.ac.ukportlandpress.com | |

| Various Cell Lines | Measuring levels of 6-Keto-PGF1α in cell culture supernatants and lysates to assess oxidative stress and inflammation. assaygenie.comantibodies-online.comkrishgen.com | |

| Organotypic Culture | Vocal Fold Organ Culture | Studying the secretion of PGE2 in response to inflammatory stimuli. nih.gov |

| Brainstem Slice Culture | Elucidating the role of PGE2 in modulating respiratory rhythm and CO2 sensitivity. elifesciences.org | |

| Oral Mucosa Models | Evaluating the effects of various substances on oral tissue and for drug delivery studies. researchgate.net | |

| Corneal Tissue Models | Investigating ophthalmic drug delivery and corneal physiology. arvojournals.org |

In Vivo Animal Models for Investigating Prostaglandin F1α Family Functions and Ethanol (B145695) Interactions

Animal models are indispensable for understanding the complex physiological and pathophysiological roles of the Prostaglandin F1α (PGF1α) family and the impact of substances like ethanol on their functions. Rodent and zebrafish models are prominently used in this field of research.

Rodent Models: Rats and mice are widely used to investigate the functions of prostaglandins in various systems, including the cardiovascular, renal, and gastrointestinal systems. nih.govlvts.fr For instance, rodent models of hypertension are used to study the role of prostaglandin E2 (PGE2) and its receptors in blood pressure regulation. nih.govresearchgate.net Studies using genetically modified mice, such as those with deletions of specific prostaglandin receptors (e.g., EP1, EP2, EP3, EP4), have been crucial in dissecting the specific roles of these receptors in mediating the effects of prostaglandins. nih.govresearchgate.net

Rodent models are also employed to study the effects of ethanol on prostaglandin metabolism and related pathologies. Metabolomic profiling of liver tissue from mice on an alcohol liquid diet has revealed alterations in prostaglandin pathways. nih.gov For example, studies have shown that chronic alcohol consumption can lead to changes in the levels of arachidonic acid and its metabolites, including prostaglandins and prostacyclins, which are key mediators of alcoholic steatohepatitis. nih.gov Animal models of alcohol-induced organ damage, such as alcoholic liver disease and osteoporosis, have demonstrated dysregulation of prostaglandin signaling pathways. frontiersin.orgmdpi.comresearchgate.net For example, in a mouse model of alcoholic liver injury, curcumin (B1669340) supplementation was shown to modulate the levels of liver prostanoids. researchgate.net

The table below provides examples of rodent models and their applications in prostaglandin research.

| Animal Model | Research Focus | Key Findings |

| Mice | Role of PGE2 receptors in blood pressure regulation. nih.gov | Deletion of the EP1 receptor can decrease systolic blood pressure. nih.gov |

| Alcoholic liver injury and prostaglandin metabolism. nih.gov | Alcohol feeding alters levels of arachidonic acid and its metabolites, including prostaglandins. nih.gov | |

| Alcohol-induced bone loss. frontiersin.org | Chronic alcohol consumption leads to dysregulated spatial distribution of gut microbiota and alterations in prostaglandin signaling. frontiersin.org | |

| Rats | Prostaglandin analogs in colonic inflammation. nih.gov | Certain prostaglandin analogs demonstrate protective effects in chemically induced colitis. nih.gov |

| Neuroprotective effects of prostaglandins in focal cerebral ischemia. researchgate.net | Prostaglandin A1 (PGA1) can reduce infarction volume and ameliorate motor dysfunction. researchgate.net | |

| Effects of obesity and ethanol on cardiovascular and metabolic diseases. d-nb.info | JCR rats are a useful model for studying the interplay of obesity, ethanol, and chemical contaminants on biomarkers related to human cardiovascular and metabolic diseases. d-nb.info |

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model organism for studying prostaglandin signaling, particularly during development. elifesciences.orgkarger.compnas.org Their external development and transparent embryos allow for real-time imaging of developmental processes. elifesciences.orgkarger.com Chemical genetic screens in zebrafish have identified the prostaglandin pathway as a crucial regulator of nephron segmentation during kidney development. elifesciences.orgkarger.com

Zebrafish models are also used to study the cardiovascular effects of prostaglandins and to characterize novel inhibitors of prostaglandin synthesis. ahajournals.orgahajournals.org The high genetic similarity between zebrafish and humans, with approximately 71% of human genes having a zebrafish orthologue, makes this model highly relevant for studying human diseases. karger.com For instance, zebrafish have been used to model increased PGE2 signaling to study its effects on the glomerular filtration barrier and albuminuria. ahajournals.org

Application of Metabolomic Profiling and Systems Biology Approaches in Prostaglandin F1α Research

Metabolomic profiling and systems biology are powerful approaches that provide a comprehensive understanding of the complex roles of Prostaglandin F1α (PGF1α) and other lipid mediators in biological systems. mdpi.com These methodologies allow for the simultaneous analysis of numerous metabolites, offering a snapshot of the metabolic state of a cell, tissue, or organism under specific conditions. mdpi.com

Metabolomic Profiling: Metabolomics, and its sub-discipline lipidomics, utilizes advanced analytical techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) to identify and quantify a wide range of lipids and their metabolites. mdpi.comnih.gov This approach has been instrumental in profiling prostanoids, including PGF1α and its related compounds, in various biological samples such as plasma, urine, and tissue extracts. nih.gov For example, LC-MS/MS methods have been developed for the simultaneous qualitative and quantitative analysis of numerous prostanoids, dihydroprostanoids, and isoprostanes. nih.gov

Metabolomic studies have provided significant insights into the pathological mechanisms of diseases where prostaglandins play a role. In the context of alcohol-induced liver injury, metabolomic profiling of a mouse model fed a modified alcohol liquid diet revealed significant alterations in the prostaglandin pathway. nih.gov These studies showed changes in the levels of linoleic acid, arachidonate, and metabolites like 2,3-dinor-6-keto-prostaglandin F1α. nih.gov Similarly, in a model of alcoholic and non-alcoholic steatohepatitis, lipidomic analysis showed significant upregulation of the inflammatory mediator prostaglandin E2 (PGE2) and 6-keto-PGF1α, a stable metabolite of prostacyclin. mdpi.com In a study on alcohol-induced bone loss, metabolomic analysis of fecal samples from mice identified 13,14-dihydro prostaglandin F1α as one of the elevated metabolites. frontiersin.org

Systems Biology Approaches: Systems biology integrates data from various "omics" platforms, including metabolomics, proteomics, and transcriptomics, to model and understand complex biological networks. In prostaglandin research, systems biology approaches are used to elucidate the intricate signaling pathways regulated by these lipid mediators.

For example, quantitative phosphoproteomics and phosphoflow cytometry have been used to analyze the downstream signaling networks activated by the four prostaglandin E2 (PGE2) receptors (EP1-4) on T cells. ous-research.no This systems-level analysis revealed receptor-specific and shared signaling pathways, as well as mechanisms of cross-talk and signal integration. ous-research.no Such studies are crucial for understanding how prostaglandins modulate immune responses and for identifying potential therapeutic targets. ous-research.no

The integration of lipidomic data with other omics data can help to build comprehensive models of prostaglandin signaling and its role in health and disease. mdpi.com This holistic view is essential for drug development and for identifying novel biomarkers. mdpi.com

The table below highlights some applications of metabolomics and systems biology in prostaglandin research.

| Methodology | Application | Key Findings |

| Lipidomics/Metabolomics | Profiling of prostanoids in biological fluids and tissues. nih.gov | Development of rapid LC-MS/MS methods for simultaneous analysis of multiple prostanoids. nih.gov |

| Investigating the pathophysiology of alcoholic liver disease. nih.govmdpi.com | Alcohol consumption alters hepatic levels of key prostaglandins and their precursors. nih.govmdpi.com | |

| Studying alcohol-induced bone loss. frontiersin.org | Identification of elevated levels of 13,14-dihydro prostaglandin F1α in a mouse model. frontiersin.org | |

| Systems Biology | Analysis of PGE2 signaling networks in T cells. ous-research.no | Identification of receptor-specific and shared signaling pathways, providing a resource for understanding functional consequences of PGE2 receptor activation. ous-research.no |

Utilization of Isotope-Labeled Prostaglandin F1α Analogs as Research Tools

Isotope-labeled analogs of Prostaglandin F1α (PGF1α) and other prostaglandins are invaluable tools in biomedical research, particularly for quantitative analysis using mass spectrometry. medchemexpress.commedchemexpress.commedchemexpress.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into the molecular structure of a prostaglandin creates a "heavy" version of the compound that can be distinguished from its endogenous, "light" counterpart by a mass spectrometer. medchemexpress.commedchemexpress.com

Internal Standards for Mass Spectrometry: The primary application of isotope-labeled prostaglandin analogs is as internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comcaymanchem.com When analyzing biological samples, a known amount of the isotope-labeled standard (e.g., Prostaglandin F1α-d9) is added to the sample at the beginning of the extraction and analysis process. medchemexpress.com Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a precise and accurate quantification of the endogenous prostaglandin can be achieved.

Several deuterated prostaglandin analogs are commercially available for research purposes. For example, Prostaglandin F1α-d9, Prostaglandin E2-d9, and Prostaglandin D2-d4 are used as internal standards for the quantification of their respective endogenous counterparts. medchemexpress.commedchemexpress.commedchemexpress.com Similarly, Prostaglandin F2α-d4 and 6-keto Prostaglandin F1α-d4 serve as internal standards for PGF2α and 6-keto-PGF1α, respectively. medchemexpress.comcaymanchem.com

Metabolic Tracing Studies: Isotope-labeled prostaglandins can also be used as tracers to study the metabolic fate of these compounds in vitro and in vivo. For instance, studies using deuterium-labeled PGE2 ([3,3,4,4-D4]PGE2) in isolated rat hepatocytes revealed novel metabolic pathways, including the formation of taurine (B1682933) conjugates. nih.gov These experiments demonstrated the loss and incorporation of deuterium atoms during metabolism, providing insights into the enzymatic reactions involved. nih.gov

Radioimmunoassays: Historically, before the widespread use of mass spectrometry, radioimmunoassays (RIAs) were a common method for quantifying prostaglandins. These assays often utilized radioisotope-labeled prostaglandins, such as those labeled with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), as tracers. uq.edu.aunih.gov In a competitive RIA, the radio-labeled prostaglandin competes with the unlabeled prostaglandin in the sample for binding to a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled prostaglandin in the sample. While still used in some applications, RIAs have largely been superseded by the more specific and versatile mass spectrometry-based methods. uq.edu.aunih.gov

The table below lists some isotope-labeled prostaglandin analogs and their research applications.

| Isotope-Labeled Analog | Isotope | Application |

| Prostaglandin F1α-d9 | Deuterium | Internal standard for quantification of PGF1α by mass spectrometry. medchemexpress.com |

| Prostaglandin F2α-d4 | Deuterium | Internal standard for quantification of PGF2α by mass spectrometry. caymanchem.com |

| Prostaglandin E2-d9 | Deuterium | Internal standard for quantification of PGE2 by mass spectrometry; metabolic tracer. medchemexpress.comnih.gov |

| Prostaglandin D2-d4 | Deuterium | Internal standard for quantification of PGD2 by mass spectrometry. medchemexpress.com |

| 6-keto Prostaglandin F1α-d4 | Deuterium | Internal standard for quantification of 6-keto-PGF1α by mass spectrometry. medchemexpress.com |

| [³H]-6-keto-PGF1α | Tritium | Tracer in radioimmunoassays. nih.gov |

| ¹²⁵I-labeled histamine (B1213489) derivative of 6-keto-PGF1α | Iodine-125 | Tracer in radioimmunoassays. |

Future Directions in Prostaglandin F1α Alcohol Research

Elucidating the Direct Biological Activities and Receptor Specificity of Prostaglandin (B15479496) F1α Alcohol

A fundamental gap in the current understanding of Prostaglandin F1α Alcohol is the absence of published reports detailing its direct biological activity or its specificity for prostanoid receptors. caymanchem.comsapphire-usa.comcaymanchem.com Prostaglandins (B1171923) typically exert their effects by binding to specific G-protein coupled receptors, which triggers downstream cellular signaling cascades that can influence processes like inflammation and cellular proliferation. scbt.com The parent compound, PGF1α, is known to participate in the regulation of blood flow and smooth muscle contraction. cymitquimica.com

Future research must prioritize characterizing the interaction of PGF1α Alcohol with the family of prostanoid receptors. A critical point of comparison is the corresponding analog of Prostaglandin E1 (PGE1), where the carboxyl group is also replaced by an alcohol. This PGE1 analog has been shown to be a relatively selective ligand for the EP3 and EP4 receptors. caymanchem.comcaymanchem.comcaymanchem.com This suggests that the conversion of the carboxylate to an alcohol function can significantly alter receptor binding profiles. Investigating whether PGF1α Alcohol retains affinity for the FP receptor, the primary receptor for PGF series prostaglandins like PGF2α, or if it gains affinity for other receptors is a crucial first step. medchemexpress.comresearchgate.net

Table 1: Known Receptor Selectivity of Related Prostaglandin Compounds

| Compound/Analog | Primary Receptor(s) | Implication for PGF1α Alcohol Research |

|---|---|---|

| Prostaglandin F2α (PGF2α) | FP Receptor | The FP receptor is a primary target for investigating the binding affinity of PGF1α Alcohol. medchemexpress.comresearchgate.net |

These initial screening studies would pave the way for understanding its potential physiological roles, which could range from modulating inflammatory responses to influencing vascular tone. scbt.com

Development of Novel Synthetic Strategies for Prostaglandin F1α Alcohol and its Analogs

The synthesis of prostaglandins and their analogs is a complex challenge that has led to the development of innovative chemical strategies. While specific synthetic routes for Prostaglandin F1α Alcohol are not detailed in current literature, the methods used for its analogs provide a roadmap for future work. medchemexpress.com

Key approaches for creating PGF1α analogs that could be adapted for PGF1α Alcohol include:

Convergent Synthesis: A new class of 3-hetero-13,14-dihydro PGF1α analogues has been synthesized using a two-step, three-component process starting from a common intermediate. nih.gov This strategy allows for the efficient assembly of the complex molecular architecture.

Diels-Alder Reactions: Researchers have prepared six-membered ring analogues of PGF1α by utilizing a Diels-Alder reaction between 1,4-diacetoxy-1,3-butadiene and dimethyl fumarate (B1241708) as a key step. oup.com

Use of Chiral Intermediates: Versatile intermediates, such as TBS-Corey lactone aldehyde, are frequently used in the preparation of various prostaglandins and their analogs, ensuring the correct stereochemistry of the final product. medchemexpress.com

Synthesis of Selective Analogs: Strategies have been developed to synthesize 13,14-dihydro PGF1α analogues that are potent and selective ligands for the human FP receptor. researchgate.net These methods often focus on modifying the core structure to enhance binding affinity and selectivity while potentially improving stability. researchgate.net

Future synthetic efforts could focus on developing a scalable and efficient synthesis for PGF1α Alcohol itself. Furthermore, the creation of a library of related analogs, by modifying the side chains or the core ring structure, would be invaluable for structure-activity relationship (SAR) studies to optimize receptor binding and biological function.

Advanced Mechanistic Studies of the Prostaglandin F1α Pathway in Health and Disease States

The Prostaglandin F1α pathway is an integral part of the larger eicosanoid signaling network. Prostaglandins are synthesized from fatty acids like arachidonic acid through the cyclooxygenase (COX) pathway. researchgate.netwiley.com The specific biosynthesis of PGF1α is understood to proceed through an 11-peroxy-8,12,14-eicosatrienoic acid intermediate, which is then cyclized into an endoperoxide. researchgate.net This endoperoxide serves as a branch point and can be converted into either PGE1 or PGF1α through independent enzymatic reactions. researchgate.net

Prostaglandins are critical regulators in numerous physiological systems and their dysregulation is implicated in many diseases. researchgate.netphysiology.org

Inflammation and Immunity: Prostaglandins are key mediators of inflammation. scbt.comwiley.com

Cardiovascular System: They regulate vascular tone and blood pressure. cymitquimica.com The prostacyclin (PGI2) pathway, which leads to the production of the stable metabolite 6-keto-prostaglandin F1α, is vital for vascular health and is a therapeutic target in conditions like pulmonary arterial hypertension. researchgate.netmdpi.comnih.gov

Reproductive System: Prostaglandins play central roles in reproductive functions, including parturition. physiology.orgimrpress.com

Nervous System: Prostaglandins are also involved in neurological processes and have been studied in the context of neuroinflammatory conditions like Alzheimer's disease. mdpi.com

Future mechanistic studies should investigate how PGF1α Alcohol interacts with this established pathway. For instance, does it act as an agonist or antagonist at key receptors? Is it a substrate for the enzymes that metabolize other prostaglandins? Understanding its effect on the broader prostaglandin network is essential to predicting its physiological impact in both healthy and diseased states.

Prospective Research on Prostaglandin F1α Alcohol in Alcohol-Mediated Pathologies

Alcohol consumption significantly disrupts prostaglandin metabolism, contributing to tissue injury in various organs. This presents a compelling area for future investigation into the potential role of Prostaglandin F1α Alcohol.

Research has shown that alcohol has a complex, tissue-specific effect on prostaglandin levels.

Gastric Mucosa: Chronic alcohol misuse leads to a significantly diminished capacity for synthesizing PGE2 and PGF2α in the gastric mucosa, potentially impairing its protective mechanisms. nih.gov

Liver: In alcoholic liver disease, an imbalance is observed where thromboxane (B8750289) B2 levels rise while 6-keto PGF1α levels remain unchanged, a state that could promote platelet aggregation and vascular contraction. nih.govtandfonline.com Conversely, ethanol (B145695) and its metabolite, acetaldehyde, have been shown to stimulate the production of vasodilatory prostaglandins like PGE2 and PGI2 (measured as 6-keto PGF1α) in liver fat-storing cells. capes.gov.brnih.gov

Kidney: Chronic ethanol administration can deplete renal stores of PGF2α and 6-keto PGF1α. nih.gov

Systemic Effects: Maternal alcohol use during pregnancy is linked to increased synthesis of both prostacyclin and thromboxane. nih.gov

Table 2: Reported Effects of Alcohol on Prostaglandin Pathways in Different Tissues

| Tissue/Condition | Prostaglandin(s) Affected | Observed Effect |

|---|---|---|

| Gastric Mucosa (Chronic Alcohol Misuse) | PGE2, PGF2α | Synthesis significantly reduced. nih.gov |

| Liver (Alcoholic Liver Disease) | Thromboxane B2 / 6-keto PGF1α | Ratio imbalanced; Thromboxane B2 increased. nih.govtandfonline.com |

| Liver Fat-Storing Cells (Ethanol exposure) | PGE2, PGI2 (as 6-keto PGF1α) | Production enhanced. capes.gov.brnih.gov |

| Kidney (Chronic Ethanol Treatment) | PGF2α, 6-keto PGF1α | Levels lowered. nih.gov |

Given that PGF1α Alcohol contains a primary alcohol group, a key area of prospective research is its metabolism in the context of alcohol consumption. It is plausible that it could be a substrate for alcohol dehydrogenase, the same enzyme that metabolizes ethanol. This could lead to a competitive interaction, potentially altering the pathologies associated with chronic alcohol use. Future studies should explore whether PGF1α Alcohol can modulate the alcohol-induced dysregulation of prostaglandin synthesis or if it could serve as a novel biomarker for alcohol-mediated organ damage.

Q & A

Q. How should researchers prepare stable stock solutions of Prostaglandin F1α Alcohol for experimental use?

Prostaglandin F1α Alcohol is supplied as a crystalline solid . To prepare stock solutions:

- Dissolve in organic solvents (e.g., ethanol, DMSO, dimethyl formamide) at concentrations of 8–12 mg/mL .

- Purge solvents with inert gas (e.g., nitrogen) to prevent oxidation .

- For aqueous solutions, directly dissolve in PBS (pH 7.2) at ~0.1 mg/mL, but avoid storage beyond 24 hours due to instability .

- Validate solvent compatibility with biological assays to avoid confounding effects from residual organic solvents .

Q. What analytical methods are recommended for quantifying Prostaglandin F1α Alcohol in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. Key steps include:

- Use stable isotope-labeled internal standards (e.g., PGF1α-d9) to correct for matrix effects .

- Employ solid-phase extraction (SPE) to isolate Prostaglandin F1α Alcohol from plasma/serum .

- Validate methods per FDA/ICH guidelines for precision, accuracy, and limits of detection .

Q. How should storage conditions be optimized to maintain Prostaglandin F1α Alcohol integrity?

- Store crystalline solid at -20°C; stability exceeds 4 years under these conditions .

- Avoid freeze-thaw cycles for stock solutions. Aliquot and store at -80°C for long-term use .

Advanced Research Questions

Q. How can researchers design experiments to investigate Prostaglandin F1α Alcohol's receptor binding specificity?

- Experimental Design : Use competitive binding assays with Chinese hamster ovary (CHO) cells expressing recombinant prostanoid receptors (e.g., EP3, EP4) .

- Controls : Include known ligands (e.g., PGE1 for EP3/EP4) to validate receptor activity .

- Data Interpretation : Calculate IC50 values and compare binding affinities to structurally related prostaglandins (e.g., PGF2α) .

Q. How should contradictory solubility data for Prostaglandin F1α Alcohol be resolved?

Discrepancies in solubility (e.g., ethanol: 10 mg/mL vs. 8 mg/mL ) may arise from batch-specific purity or measurement protocols. To resolve:

- Perform orthogonal validation via HPLC to confirm concentration .

- Reference batch-specific certificates of analysis (COA) for purity adjustments .

Q. What strategies mitigate interference from endogenous prostaglandins during quantification?

- Chromatographic Separation : Use reverse-phase columns with gradient elution to resolve Prostaglandin F1α Alcohol from isomers (e.g., PGF2α) .

- Immunoaffinity Depletion : Pre-treat samples with antibodies targeting cross-reactive prostaglandins .

Q. How can researchers address the lack of published biological activity data for Prostaglandin F1α Alcohol?

- Inference from Analogs : Compare its structure to active analogs (e.g., PGE1 alcohol) and test shared receptor targets .

- Pilot Studies : Conduct dose-response assays in relevant cell lines (e.g., vascular smooth muscle cells) to identify novel activity .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in Prostaglandin F1α Alcohol studies?

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Report confidence intervals and effect sizes to enhance reproducibility .

Methodological Best Practices

Q. How should researchers ensure reproducibility in Prostaglandin F1α Alcohol studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.